molecular formula C11H20N4O11P2 B1202531 CDP-ethanolamine CAS No. 3036-18-8

CDP-ethanolamine

Cat. No.: B1202531
CAS No.: 3036-18-8
M. Wt: 446.24 g/mol
InChI Key: WVIMUEUQJFPNDK-PEBGCTIMSA-N
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Description

Chemical Formula and Molecular Weight

Cytidine diphosphate ethanolamine possesses the molecular formula C₁₁H₂₀N₄O₁₁P₂, indicating a complex structure containing carbon, hydrogen, nitrogen, oxygen, and phosphorus atoms. The compound exhibits an average molecular weight of 446.244 daltons, with a monoisotopic mass of 446.060381 daltons. The exact mass has been determined to be 446.0604 daltons according to advanced mass spectrometric analyses.

Property Value Source
Molecular Formula C₁₁H₂₀N₄O₁₁P₂
Average Molecular Weight 446.244 Da
Monoisotopic Mass 446.060381 Da
Exact Mass 446.0604 Da

International Union of Pure and Applied Chemistry Nomenclature

The systematic International Union of Pure and Applied Chemistry name for cytidine diphosphate ethanolamine is (2-aminoethoxy)[({[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-hydroxy-4-imino-1,4-dihydropyrimidin-1-yl)oxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy]phosphinic acid. This nomenclature reflects the complete stereochemical configuration and functional group arrangement within the molecule. Alternative systematic names include 5'-O-[{[(2-aminoethoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]cytidine, which emphasizes the cytidine base component and the phosphoryl linkages.

The compound is also known by several synonyms including cytidine 5'-diphosphoethanolamine and cytidine diphosphate ethanolamine. The Chemical Abstracts Service registry number is 3036-18-8, providing a unique identifier for this compound in chemical databases.

Properties

IUPAC Name

[2-aminoethoxy(hydroxy)phosphoryl] [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O11P2/c12-2-4-23-27(19,20)26-28(21,22)24-5-6-8(16)9(17)10(25-6)15-3-1-7(13)14-11(15)18/h1,3,6,8-10,16-17H,2,4-5,12H2,(H,19,20)(H,21,22)(H2,13,14,18)/t6-,8-,9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVIMUEUQJFPNDK-PEBGCTIMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCCN)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OCCN)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O11P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name CDP-ethanolamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001564
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

3036-18-8
Record name CDP-ethanolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3036-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CDP ethanolamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003036188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CDP-ethanolamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001564
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

The Kennedy Pathway and CTP:Ethanolamine-Phosphate Cytidylyltransferase

The enzymatic synthesis of this compound occurs naturally via the Kennedy pathway, where the enzyme CTP:ethanolamine-phosphate cytidylyltransferase (EC 2.7.7.14) catalyzes the transfer of a cytidylyl group from cytidine triphosphate (CTP) to phosphoethanolamine (PEtn). This reaction proceeds as follows:

CTP + PEtnCTP:ethanolamine-phosphate cytidylyltransferaseThis compound + PPi\text{CTP + PEtn} \xrightarrow{\text{CTP:ethanolamine-phosphate cytidylyltransferase}} \text{this compound + PPi}

The enzyme, first isolated from rat liver cytosol, has been pivotal in producing radiolabeled this compound (e.g., 14C^{14}\text{C}- or 32P^{32}\text{P}-labeled forms) for tracer studies. Key parameters for optimal activity include:

  • Temperature : 37°C

  • Substrate concentration : 5–10 mM CTP and PEtn

  • Reaction time : 30–60 minutes

This method yields high-purity this compound (>90%) with minimal byproducts, making it suitable for biochemical assays.

Chemical Synthesis Approaches

Phosphoramidite-Based Synthesis

Chemical synthesis of this compound involves multi-step reactions to assemble the cytidine diphosphate backbone and ethanolamine moiety. A patented method (CN101805369B) outlines the following steps:

  • Phosphorylation of 1,2-Distearoylglycerol :

    1,2-Distearoylglycerol + POCl3Phosphoryl dichloride monoester (Intermediate I)\text{1,2-Distearoylglycerol + POCl}_3 \rightarrow \text{Phosphoryl dichloride monoester (Intermediate I)}

    Conducted in anhydrous tetrahydrofuran (THF) at 0–10°C for 2.5 hours.

  • Coupling with 2-Hydroxyethyl Benzyl Carbamate :
    Intermediate I reacts with 2-hydroxyethyl benzyl carbamate in THF, yielding a protected DSPE derivative (Intermediate II).

  • Deprotection via Catalytic Hydrogenation :
    Intermediate II undergoes hydrogenation with palladium carbon (10% Pd/C) in a methanol/dichloromethane (1:1) solvent system to remove benzyl groups, producing this compound.

Yield and Purity :

  • Step 1 : 70–80% yield

  • Step 2 : 40% yield after column chromatography

  • Final product : >95% purity (HPLC-MS analysis)

Solid-Phase Synthesis

Recent advancements utilize solid-phase techniques to streamline this compound production. Immobilized cytidine derivatives on resin beads allow sequential addition of phosphate and ethanolamine groups, reducing purification steps. However, this method remains experimental, with yields currently lower (50–60%) than solution-phase approaches.

Comparative Analysis of Synthesis Methods

Parameter Enzymatic Synthesis Chemical Synthesis
Yield 85–95%40–60%
Purity >90%>95%
Reaction Time 1–2 hours6–8 hours
Scalability Moderate (mg–g scale)High (g–kg scale)
Cost High (enzyme isolation)Moderate

Key Observations :

  • Enzymatic synthesis excels in specificity and purity but requires costly enzyme purification.

  • Chemical methods, though time-consuming, offer scalability for industrial applications.

Applications and Implications

Pharmaceutical Carrier Systems

This compound derivatives, such as NH2_2-PEG-DSPE, serve as lipid carriers in drug delivery systems. The amino-PEGylated form enhances solubility and targeting efficiency for hydrophobic therapeutics.

Chemical Reactions Analysis

Types of Reactions: CDP-ethanolamine primarily undergoes substitution reactions. The most notable reaction is its conversion to phosphatidylethanolamine through the displacement of cytidine monophosphate (CMP) by diacylglycerol .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biosynthesis of Phosphatidylethanolamine

Role in Membrane Composition
CDP-ethanolamine is primarily involved in the synthesis of phosphatidylethanolamine, a vital component of cell membranes. The conversion of this compound to PE occurs through the action of ethanolamine phosphotransferase, which catalyzes the transfer of the ethanolamine moiety to diacylglycerol (DAG) . This pathway is essential for maintaining membrane integrity and fluidity.

Pathway Dynamics
Research indicates that the this compound pathway is favored over alternative pathways for PE synthesis, particularly in certain cell types such as hepatocytes and Chinese hamster ovary cells. Studies have shown that this pathway predominantly produces PE species with specific fatty acid compositions, impacting membrane properties and functionality .

Regulation of Cellular Functions

Impact on Muscle Metabolism
The this compound pathway has been shown to regulate diacylglycerol content in skeletal muscle, influencing insulin sensitivity and mitochondrial function. Studies demonstrate that knockout models lacking components of this pathway exhibit enhanced mitochondrial biogenesis and oxidative capacity, suggesting a protective role against metabolic disorders .

Cellular Stress Responses
Research has identified a link between this compound levels and cellular stress responses. In conditions such as hereditary spastic paraplegia, disruptions in this compound biosynthesis have been associated with neurodegenerative phenotypes. Pharmacological interventions targeting this pathway have shown promise in ameliorating locomotor defects in model organisms .

Therapeutic Implications

Potential Drug Targets
Given its central role in lipid metabolism and cellular signaling, this compound presents potential targets for therapeutic intervention. Modulating the activity of enzymes involved in its biosynthesis could offer new strategies for treating metabolic disorders and neurodegenerative diseases .

Case Studies and Experimental Findings
Several studies highlight the therapeutic potential of manipulating the this compound pathway:

  • Neuroprotection : In models of hereditary spastic paraplegia, compounds that enhance this compound levels have been shown to rescue locomotor functions .
  • Metabolic Regulation : Interventions aimed at increasing PE synthesis via the this compound pathway have demonstrated improvements in insulin sensitivity and muscle function in diabetic models .

Research Findings Summary Table

Application Area Findings Key References
Membrane CompositionCritical for synthesizing phosphatidylethanolamine; affects membrane integrity
Muscle MetabolismRegulates diacylglycerol content; impacts insulin sensitivity
Cellular Stress ResponseDisruptions linked to neurodegenerative diseases; potential for pharmacological rescue
Therapeutic PotentialTargets for metabolic disorder treatments; enhances PE synthesis

Mechanism of Action

CDP-ethanolamine exerts its effects through its role in the biosynthesis of phosphatidylethanolamine. The compound is involved in the following molecular pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

CDP-ethanolamine shares structural and functional similarities with other cytidine diphosphate (CDP)-linked intermediates, such as CDP-choline and CDP-diacylglycerol. Below is a detailed comparative analysis:

This compound vs. CDP-Choline

Parameter This compound CDP-Choline
Biosynthetic Pathway Kennedy pathway (PE synthesis) Kennedy pathway (PC synthesis)
Final Product Phosphatidylethanolamine (PE) and ethanolamine plasmalogen Phosphatidylcholine (PC)
Key Enzymes ECT (ethanolamine-specific cytidylyltransferase), EPT CCT (choline-specific cytidylyltransferase), CPT
Substrate Specificity Ethanolamine kinase and ECT are ethanolamine-specific Choline kinase and CCT are choline-specific
Enzyme Redundancy EPT1 can utilize CDP-choline in yeast under choline-deficient conditions CPT1 exclusively uses CDP-choline; CEPT1 prefers CDP-choline over this compound
Tissue Distribution Dominant in liver, heart, and brain (high plasmalogen demand) Ubiquitous, with high activity in liver and lung (PC is ~50% of membrane lipids)
Metabolic Regulation Inhibited by AICAR (AMPK activator) via reduced DAG availability Regulated by CCTα nuclear-ER shuttling and lipid sensors
Molecular Species Generates PE with saturated/monounsaturated acyl chains Produces PC with polyunsaturated acyl chains

This compound vs. CDP-Diacylglycerol

  • Function: CDP-diacylglycerol is a precursor for phosphatidylinositol (PI), phosphatidylglycerol (PG), and cardiolipin, unlike this compound, which is dedicated to PE synthesis .
  • Enzymatic Pathways: CDP-diacylglycerol is synthesized via CDP-diacylglycerol synthase (CDS), whereas this compound relies on ECT .
  • Subcellular Localization: CDP-diacylglycerol is utilized in ER and mitochondrial membranes; this compound is ER-restricted .

Key Research Findings

Tissue-Specific Utilization: In rat tissues, the this compound pathway contributes 40–60% of PE in liver, 30% in heart, and 20% in kidney, reflecting differential plasmalogen requirements .

Enzyme Kinetics: CEPT1 (choline/ethanolamine phosphotransferase) has a 10-fold higher affinity for CDP-choline ($Km = 60\ \mu M$) than this compound ($Km = 600\ \mu M$) . Myelin-associated EPT exhibits a lower $K_m$ for this compound ($3–4 \times 10^{-5}\ M$) compared to microsomal EPT ($11–13 \times 10^{-5}\ M$) .

Metabolic Cross-Talk: In yeast, ethanolamine kinase (EKI1) compensates for choline kinase defects, restoring PC synthesis when ethanolamine is absent . this compound accumulation under AMPK activation (e.g., AICAR treatment) correlates with reduced DAG pools, linking lipid cycling to energy stress .

Functional and Clinical Implications

  • Membrane Asymmetry: PE synthesized via this compound is enriched in the cytoplasmic leaflet, influencing membrane curvature and fusion .
  • Disease Links: this compound pathway dysregulation is implicated in hepatic steatosis (via DAG imbalance) and neurodegenerative disorders (plasmalogen deficiency) .

Biological Activity

CDP-ethanolamine (CDP-Etn) is a crucial intermediate in the biosynthesis of phosphatidylethanolamine (PE), a key phospholipid component of biological membranes. This article explores the biological activity of this compound, its metabolic pathways, and its implications in various physiological and pathological contexts.

Overview of this compound

This compound is synthesized from ethanolamine through a series of enzymatic reactions, primarily within the endoplasmic reticulum (ER). The pathway involves three main steps:

  • Phosphorylation of Ethanolamine : Ethanolamine is phosphorylated to form phosphoethanolamine by ethanolamine kinase (EK).
  • Formation of this compound : Phosphoethanolamine is converted to this compound by CTP:phosphoethanolamine cytidylyltransferase (PCYT2), which is the rate-limiting step in this pathway.
  • Conversion to Phosphatidylethanolamine : this compound condenses with diacylglycerol (DAG) to produce PE through the action of ethanolamine phosphotransferase (EPT) .

Membrane Integrity and Function

Phosphatidylethanolamine plays essential roles in maintaining membrane integrity, facilitating lipid droplet biogenesis, and supporting autophagosome formation. It is also involved in the secretion of lipoproteins, which are critical for lipid transport in the body . The synthesis of PE via the CDP-Etn pathway is particularly significant in mammalian cells, where it has been shown that approximately 25% of mitochondrial PE is produced through this route .

Role in Disease Mechanisms

The this compound pathway has been implicated in various pathological conditions:

  • Neurodegenerative Diseases : Alterations in PE levels have been associated with neurodegenerative diseases, including Parkinson's disease. The accumulation of misfolded proteins in the ER can lead to lipid-induced stress, which may be mitigated by adequate levels of PE .
  • Cancer : Changes in lipid metabolism, including alterations in PE synthesis, are observed in cancer cells. The CDP-Etn pathway may contribute to the unique lipid profiles found in tumors .

Tissue-Specific Utilization

Research has demonstrated that different tissues utilize the this compound pathway variably. A study involving rat tissues (heart, kidney, and liver) showed that while all tissues incorporated ethanolamine into both PE and ethanolamine plasmalogen, the specific radioactivity varied significantly among them. For instance, the kidney exhibited higher specific radioactivity for ethanolamine plasmalogen compared to PE, indicating a unique metabolic preference .

Enzyme Regulation and Genetic Studies

Genetic studies have highlighted the importance of PCYT2 as a critical regulator of PE synthesis. Knockout studies in mice revealed that deletion of both copies of PCYT2 resulted in embryonic lethality due to impaired PE synthesis . Furthermore, variations in PCYT2 expression can lead to dysfunctions in membrane composition and cellular signaling pathways.

Data Summary

Parameter Findings
Synthesis Pathway This compound → Phosphatidylethanolamine
Key Enzymes Ethanolamine Kinase (EK), PCYT2, Ethanolamine Phosphotransferase (EPT)
Tissue Utilization Variability Kidney > Heart > Liver for ethanolamine plasmalogen synthesis
Disease Associations Neurodegenerative diseases, cancer
Genetic Studies PCYT2 knockout leads to embryonic lethality

Q & A

Q. What are the key enzymatic steps in the CDP-ethanolamine pathway for phosphatidylethanolamine (PE) biosynthesis?

The this compound (Kennedy) pathway involves three sequential enzymatic reactions:

Ethanolamine Kinase (EK) : Phosphorylates ethanolamine using ATP to produce phosphoethanolamine (PEtn).

CTP:Phosphoethanolamine Cytidylyltransferase (ECT) : Catalyzes the rate-limiting step, converting PEtn and CTP into this compound.

This compound:1,2-Diacylglycerol Ethanolaminephosphotransferase (EPT) : Transfers the phosphoethanolamine moiety from this compound to diacylglycerol (DAG), forming PE .
Methodologically, enzyme activities can be assayed via radiolabeled substrates (e.g., [¹⁴C]-ethanolamine) or LC-MS detection of intermediates (e.g., this compound quantification) .

Q. How can this compound levels be quantified in cellular systems?

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : A validated approach using silica columns and negative-ion mode electrospray ionization to detect this compound (SRM transition: m/z 447→324) .
  • Radiolabeling : Incorporation of [¹⁴C]-ethanolamine into this compound, followed by thin-layer chromatography (TLC) or ion-exchange chromatography .
  • ³¹P-NMR Spectroscopy : Detects phosphoethanolamine and this compound in vivo, particularly in liver or brain tissue .

Q. What lipid extraction methods are optimal for studying this compound pathway intermediates?

The Bligh-Dyer method is widely used for lipid extraction:

Homogenize tissue in chloroform:methanol (2:1 v/v) to solubilize lipids.

Add chloroform and water to separate phases; collect the chloroform layer containing lipids.

Purify this compound via LC-MS or enzymatic assays .
This method minimizes degradation and ensures reproducibility for polar metabolites like this compound.

Advanced Research Questions

Q. How does Pcyt2 deficiency alter lipid metabolism, and what experimental models are used to study this?

  • Pcyt2⁺/⁻ Mice : Exhibit reduced this compound synthesis, leading to compensatory increases in diacylglycerol (DAG) and triglycerides. This model demonstrates metabolic syndrome phenotypes (steatosis, insulin resistance) via:
    • Lipidomics : GC-MS analysis of fatty acid composition in PE and triglycerides .
    • Gene Expression Profiling : qPCR or RNA-seq to assess lipogenic (e.g., FASN, SREBP1c) and β-oxidation (e.g., CPT1A) genes .
  • In Vitro Assays : Recombinant ECT enzyme activity assays using E. coli-expressed fusion proteins (e.g., MBP-ECT) to validate kinetic parameters .

Q. How can researchers resolve contradictions in this compound’s role across cellular contexts?

  • Case Study 1 : In hepatocytes, AMPK activation (via AICAR) increases this compound, suggesting metabolic stress adaptation .
  • Case Study 2 : In TFH cells, this compound stabilizes CXCR5 membrane localization, driving immune differentiation .
    Methodological Solutions :
    • Tissue-Specific Knockouts : Use Cre-lox systems to dissect pathway roles in distinct cell types.
    • Pathway Inhibition : Small-molecule inhibitors (e.g., ECT blockers) to isolate this compound-dependent effects .

Q. What experimental approaches validate the specificity of the this compound pathway in cellular processes?

  • CRISPR/Cas9 Knockouts : Target genes like Etnk1, Pcyt2, or Selenoi to disrupt this compound synthesis and assess TFH differentiation defects .
  • Comparative Pathway Analysis : Contrast this compound with CDP-choline pathways using dual radiolabeling ([³H]-ethanolamine vs. [¹⁴C]-choline) .
  • Lipidomics : Quantify PE and PC species via LC-MS to confirm pathway-specific alterations .

Q. How is this compound enzymatically characterized in non-mammalian systems?

  • Chlamydomonas reinhardtii : Heterologous expression of ECT in E. coli (e.g., MBP-ECT fusion proteins) followed by activity assays with Mg²⁺, CTP, and phosphoethanolamine .
  • Saccharomyces cerevisiae : Use [¹⁴C]-ethanolamine labeling and TLC to analyze this compound intermediates in eki1Δ or cki1Δ mutants .

Data Interpretation and Contradiction Analysis

Q. How can conflicting data on PE synthesis rates be reconciled?

  • Variable Enzyme Stability : ECT activity fluctuates with redox state or phosphorylation (e.g., phorbol ester treatment increases PE synthesis in hepatocytes) .
  • Substrate Availability : PEtn pool size inversely correlates with this compound flux .
  • Experimental Design : Control for cell type (e.g., liver vs. brain), growth phase, and nutrient status (e.g., glucose deprivation amplifies this compound in INS-1 cells) .

Q. What statistical frameworks are recommended for this compound pathway studies?

  • ANOVA/T-Tests : Compare lipid levels between wild-type and knockout models.
  • Multivariate Regression : Correlate this compound levels with metabolic parameters (e.g., insulin sensitivity) .
  • Error Analysis : Report standard deviations for triplicate LC-MS runs .

Ethical and Reproducibility Considerations

  • Data Transparency : Publish raw LC-MS spectra and enzyme activity curves .
  • Reagent Validation : Use commercial this compound standards (e.g., Sigma-Aldrich) for quantification .
  • Ethical Compliance : Obtain IACUC approval for animal studies and declare conflicts of interest .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CDP-ethanolamine
Reactant of Route 2
CDP-ethanolamine

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